Product packaging for 2-Bromo-2-chloroethane-1,1-diol(Cat. No.:)

2-Bromo-2-chloroethane-1,1-diol

Cat. No.: B13331119
M. Wt: 175.41 g/mol
InChI Key: PAOQMQJQDIMLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-2-chloroethane-1,1-diol is a specialized halogenated diol compound offered for research and development purposes. It is characterized by the presence of both bromine and chlorine atoms on the same carbon as two hydroxyl groups, a structure that is inherently unstable relative to the corresponding ketone and hydrogen halide . This inherent reactivity makes it a compound of interest in fundamental research, particularly for studies investigating the properties and decomposition pathways of alpha-haloalcohols (geminal halohydrins) . As a bifunctional molecule, it may serve as a synthetic intermediate or building block in the development of more complex chemical entities, especially in the presence of stabilizing adjacent functional groups like fluorination or a carbonyl group . Researchers can explore its potential in various fields, including synthetic methodology and the study of reactive intermediates. This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with care and conduct a thorough risk assessment prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4BrClO2 B13331119 2-Bromo-2-chloroethane-1,1-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H4BrClO2

Molecular Weight

175.41 g/mol

IUPAC Name

2-bromo-2-chloroethane-1,1-diol

InChI

InChI=1S/C2H4BrClO2/c3-1(4)2(5)6/h1-2,5-6H

InChI Key

PAOQMQJQDIMLQS-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)Br)(O)O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Strategies for the Formation of 2-Bromo-2-chloroethane-1,1-diol

The primary route to this compound involves the hydration of its aldehyde precursor. The stability and formation of this gem-diol are governed by the equilibrium between the aldehyde and water.

Geminal diols exist in a reversible equilibrium with their corresponding aldehydes or ketones in the presence of water. orgoreview.comlibretexts.org This reaction is a nucleophilic addition to the carbonyl group. orgoreview.com For most simple aldehydes and ketones, the equilibrium lies far to the left, favoring the carbonyl compound, making the corresponding gem-diols unstable and difficult to isolate. libretexts.orglibretexts.orgquora.com

However, the stability of the gem-diol is dramatically increased by the presence of strong electron-withdrawing groups on the α-carbon (the carbon adjacent to the carbonyl group). orgoreview.comquora.comwikipedia.org These groups destabilize the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by water. orgoreview.com The precursor to this compound, which is 2-bromo-2-chloroacetaldehyde, possesses two highly electronegative halogen atoms (bromine and chlorine) on the α-carbon. This structure strongly favors the formation of the hydrate (B1144303).

The influence of electron-withdrawing groups on the hydration equilibrium is well-documented. For example, the equilibrium constant (Keq) for the hydration of chloral (B1216628) (trichloroacetaldehyde) to form chloral hydrate is large, indicating the product is favored. orgoreview.comwikipedia.org Similarly, it is anticipated that the hydration of 2-bromo-2-chloroacetaldehyde would result in a stable and isolable gem-diol.

Table 1: Equilibrium Constants (Keq) for the Hydration of Various Carbonyl Compounds

Carbonyl CompoundStructureHydrate (Gem-Diol)Keq ([Hydrate]/[Carbonyl])
Acetone(CH₃)₂C=O(CH₃)₂C(OH)₂0.001 (10⁻³) wikipedia.org
FormaldehydeH₂C=OH₂C(OH)₂1000 (10³) wikipedia.org
ChloralCl₃CCH=OCl₃CCH(OH)₂500 orgoreview.com
2-Bromo-2-chloroacetaldehydeBrClCHCH=OBrClCHCH(OH)₂Expected to be high (>1)

Synthesizing the 2-bromo-2-chloroacetaldehyde precursor can be approached via multi-step routes starting from simpler dihalogenated ethane (B1197151) derivatives. Compounds like 1-bromo-2-chloroethane (B52838) serve as potential starting materials. sinocurechem.com The synthesis of 1-bromo-2-chloroethane itself can be achieved through the controlled addition of hydrobromic acid and hydrochloric acid to ethylene (B1197577), often using catalysts like aluminum chloride to improve selectivity. sinocurechem.com

A hypothetical pathway from a dihalogenated ethane to the target aldehyde would involve a series of functional group transformations. For instance, a route could begin with the free radical substitution of ethane to yield chloroethane, followed by elimination to produce ethene. quora.com Subsequent reaction of ethene could then yield 1-bromo-2-chloroethane. sinocurechem.comquora.com The challenge then lies in selectively oxidizing this intermediate to the desired aldehyde, 2-bromo-2-chloroacetaldehyde, without over-oxidation or side reactions. Such multi-step syntheses often involve complex procedures and may require the use of protecting groups to prevent unwanted reactions at other sites in the molecule. orgsyn.org

The hydration of an aldehyde to a gem-diol is a reaction that can be significantly accelerated through catalysis. Both acids and bases can serve as effective catalysts, speeding up the rate at which the reaction reaches equilibrium without altering the equilibrium's position. libretexts.orglibretexts.orgquora.com

Acid Catalysis: In the presence of an acid, the carbonyl oxygen is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it much more reactive towards the weak nucleophile, water. A subsequent deprotonation step yields the final gem-diol product. orgoreview.comlibretexts.orgjove.com

Base Catalysis: Under basic conditions, the stronger hydroxide (B78521) ion (OH⁻) acts as the nucleophile instead of water. libretexts.org The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate. This intermediate is then protonated by water to give the gem-diol. libretexts.orgjove.com

Table 2: Comparison of Acid- and Base-Catalyzed Hydration Mechanisms

Catalytic ConditionStep 1Step 2Step 3
Acid-Catalyzed Protonation of the carbonyl oxygen by H₃O⁺.Nucleophilic attack by water on the activated carbonyl carbon.Deprotonation by water to yield the gem-diol and regenerate the acid catalyst. libretexts.org
Base-Catalyzed Nucleophilic attack by hydroxide (OH⁻) on the carbonyl carbon.Protonation of the resulting alkoxide intermediate by water.-

Challenges in Regioselective and Stereoselective Halogenation and Diol Formation

The synthesis of this compound presents significant chemical challenges, particularly concerning selectivity. The precursor aldehyde has a stereocenter at the second carbon, and its synthesis requires precise control over the placement of two different halogen atoms.

Regioselectivity: This refers to the control of where a reaction occurs on a molecule. youtube.com In the synthesis of 2-bromo-2-chloroacetaldehyde, the key challenge is the regioselective introduction of both a bromine and a chlorine atom onto the same carbon. For instance, in the chlorobromination of an alkene, controlling which carbon receives the bromine and which receives the chlorine is a formidable task. nih.gov The reaction often proceeds through a bromiranium ion intermediate, and the catalyst must direct the chloride ion to attack the correct carbon atom, often overcoming the substrate's intrinsic selectivity. nih.gov

Stereoselectivity: This pertains to controlling the 3D arrangement of atoms in the product. khanacademy.org Since the α-carbon of 2-bromo-2-chloroacetaldehyde is a chiral center, its synthesis can potentially produce a mixture of enantiomers. A stereoselective synthesis would aim to produce one enantiomer preferentially. Catalytic enantioselective dihalogenation is an inherently difficult process, requiring control over both the initial facial selectivity of halogen attack on an alkene and the regioselectivity of the subsequent halide attack. nih.gov Achieving high levels of both regio- and enantioselectivity in such transformations remains a significant challenge in modern synthetic chemistry. nih.gov

Investigation of Green Chemistry Principles in Synthetic Route Design

Applying the principles of green chemistry to the synthesis of this compound encourages the development of more sustainable and environmentally benign processes. youtube.comimperial.edu

Atom Economy: This principle favors maximizing the incorporation of all materials from the starting materials into the final product. imperial.edu The direct hydration of 2-bromo-2-chloroacetaldehyde is an addition reaction with 100% atom economy. In contrast, multi-step syntheses involving substitutions and eliminations often generate byproducts, leading to lower atom economy.

Prevention of Waste: It is better to prevent waste than to treat it afterward. imperial.edu Direct hydration is a clean reaction that aligns well with this principle. Multi-step routes inherently generate more waste through intermediate purification and side reactions.

Less Hazardous Synthesis: This principle advocates for using and generating substances with minimal toxicity. Traditional halogenation methods can involve hazardous reagents. A greener approach could involve electrocatalytic methods, which can use simple alkali halide salts in aqueous solutions to generate the necessary halogenating species in situ, avoiding the handling of toxic bulk halogens. rsc.org

Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. youtube.com The acid or base catalysis in gem-diol formation is a prime example of this principle in action.

Table 3: Green Chemistry Evaluation of Potential Synthetic Routes

Green Chemistry MetricRoute 1: Direct HydrationRoute 2: Multi-step from Dihaloethane
Atom Economy High (100% for the hydration step)Lower (byproducts in multiple steps)
Number of Steps 1 (from aldehyde)Multiple
Waste Generation MinimalSignificant
Use of Catalysis Yes (Acid/Base)Potentially in various steps
Potential Hazards Depends on aldehyde precursor synthesisMay involve hazardous reagents and solvents over multiple steps

Equilibrium Dynamics and Tautomerism Studies

Aldehyde-Geminal Diol Tautomeric Equilibrium Investigations for 2-Bromo-2-chloroethane-1,1-diol

The hydration of an aldehyde to form a geminal diol is a reversible nucleophilic addition reaction. masterorganicchemistry.comlibretexts.org In the case of 2-bromo-2-chloroacetaldehyde, it exists in equilibrium with its hydrated form, this compound. This equilibrium is a dynamic process where the aldehyde and the gem-diol are continuously interconverting.

The position of this equilibrium is significantly influenced by the electronic effects of the substituents on the alpha-carbon. Generally, the aldehyde form is favored for simple alkyl aldehydes. However, the presence of electron-withdrawing groups on the α-carbon can shift the equilibrium towards the more stable gem-diol. britannica.comwikipedia.org This stabilization is attributed to the inductive effect of the electron-withdrawing groups, which destabilizes the carbonyl group of the aldehyde, making the nucleophilic attack by water more favorable. libretexts.org

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy are powerful tools for investigating such tautomeric equilibria. researchgate.net In ¹H NMR spectroscopy, distinct signals for the aldehydic proton and the methine proton of the gem-diol would allow for the quantification of the mole fractions of each tautomer at equilibrium. researchgate.netosti.gov Similarly, UV-Vis spectroscopy can be employed, as the carbonyl group of the aldehyde exhibits a characteristic n→π* absorption that is absent in the gem-diol. By measuring the absorbance at the specific wavelength for the aldehyde, the equilibrium constant can be determined.

Influence of Bromine and Chlorine Substituents on Equilibrium Constants

The presence of both a bromine and a chlorine atom on the α-carbon of 2-bromo-2-chloroacetaldehyde has a profound impact on the position of the aldehyde-geminal diol equilibrium. Both halogens are electron-withdrawing, and their inductive effects significantly stabilize the gem-diol form. britannica.comwikipedia.org This is analogous to the well-documented stability of chloral (B1216628) hydrate (B1144303), the gem-diol of trichloroacetaldehyde, where the three chlorine atoms strongly favor the hydrated form. wikipedia.org

The extent of this stabilization and, consequently, the value of the equilibrium constant (Keq), is related to the electronegativity of the halogens. Chlorine is more electronegative than bromine, and thus exerts a stronger electron-withdrawing effect. It is expected that the presence of both a chlorine and a bromine atom will result in a significant shift towards the gem-diol.

Table 1: Estimated Equilibrium Constants (Keq) for the Hydration of Various Acetaldehydes in Water at 25°C

AldehydeGem-DiolEstimated Keq ([gem-diol]/[aldehyde])
Acetaldehyde (B116499)Ethane-1,1-diol0.7
Chloroacetaldehyde (B151913)2-Chloroethane-1,1-diol~10
Bromoacetaldehyde (B98955)2-Bromoethane-1,1-diol~5
Dichloroacetaldehyde (B1201461)2,2-Dichloroethane-1,1-diol~37
2-Bromo-2-chloroacetaldehyde This compound >10 (estimated)
Trichloroacetaldehyde2,2,2-Trichloroethane-1,1-diol2.8 x 10⁴

Note: The Keq values for chloroacetaldehyde, bromoacetaldehyde, and dichloroacetaldehyde are approximate values based on literature trends. The value for 2-Bromo-2-chloroacetaldehyde is an estimation based on the combined electron-withdrawing effects of bromine and chlorine.

The data illustrates that the introduction of halogen substituents significantly increases the equilibrium constant for hydration. Given the presence of two halogen atoms in 2-bromo-2-chloroacetaldehyde, its Keq is anticipated to be substantially greater than that of the monohaloacetaldehydes.

Solvent Effects on Tautomeric Equilibrium Position

The solvent plays a crucial role in the position of the aldehyde-geminal diol equilibrium. The polarity of the solvent and its ability to form hydrogen bonds can influence the stability of both the aldehyde and the gem-diol, thereby shifting the equilibrium. stackexchange.comnih.gov

Generally, polar protic solvents like water are expected to favor the gem-diol form. stackexchange.com Water molecules can act as both hydrogen bond donors and acceptors, effectively solvating the hydroxyl groups of the gem-diol and stabilizing it. In contrast, non-polar aprotic solvents would offer less stabilization for the polar gem-diol, potentially shifting the equilibrium towards the less polar aldehyde form. researchgate.net

The equilibrium constant for the hydration of 2-bromo-2-chloroacetaldehyde would therefore be expected to be highest in water and decrease in solvents of lower polarity.

Table 2: Anticipated Trend of the Equilibrium Constant (Keq) for the Hydration of 2-Bromo-2-chloroacetaldehyde in Different Solvents

SolventPolarityHydrogen Bonding CapabilityExpected Keq Trend
WaterHighHigh (Donor & Acceptor)Highest
MethanolHighHigh (Donor & Acceptor)High
AcetonitrileMediumLow (Acceptor only)Intermediate
DioxaneLowLow (Acceptor only)Low
HexaneVery LowNoneLowest

Note: This table represents a qualitative prediction of the solvent effect on the equilibrium position.

These solvent effects can be rationalized by considering the differential solvation of the tautomers. The gem-diol, with its two hydroxyl groups, can engage in more extensive hydrogen bonding with protic solvents compared to the single carbonyl oxygen of the aldehyde.

Kinetic and Thermodynamic Considerations of Interconversion Pathways

The interconversion between 2-bromo-2-chloroacetaldehyde and this compound is a dynamic process characterized by specific kinetic and thermodynamic parameters. The reaction can be catalyzed by both acid and base. libretexts.org

Thermodynamic Considerations:

The thermodynamics of the equilibrium are described by the standard Gibbs free energy change (ΔG°), which is related to the equilibrium constant (Keq) by the equation ΔG° = -RTln(Keq). A larger, more positive Keq corresponds to a more negative ΔG°, indicating a thermodynamically more favorable process. For the hydration of 2-bromo-2-chloroacetaldehyde, the strong electron-withdrawing nature of the halogen substituents suggests that the formation of the gem-diol is an exothermic process (negative enthalpy change, ΔH°) and likely results in a negative ΔG°.

The standard enthalpy change (ΔH°) and entropy change (ΔS°) for the hydration reaction can be determined by studying the temperature dependence of the equilibrium constant using the van't Hoff equation. Spectrophotometric and calorimetric measurements are often employed for such determinations. bohrium.com

Kinetic Considerations:

Acid Catalysis: In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

Base Catalysis: In basic conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, attacks the carbonyl carbon directly.

The rate constants for the hydration (khyd) and dehydration (kdehyd) can be determined using various kinetic methods, including stopped-flow techniques coupled with spectroscopic detection. nih.govrsc.org The equilibrium constant is the ratio of these rate constants (Keq = khyd / kdehyd).

For haloacetaldehydes, the rate of hydration is generally fast. A study on the reaction kinetics of various haloacetaldehydes with chlorine indicated that the reactivity of the aldehyde is influenced by the halogen substituents. nih.govresearchgate.netpsu.edu While specific kinetic data for 2-bromo-2-chloroacetaldehyde is not available, the principles of physical organic chemistry suggest that the electron-withdrawing halogens would increase the rate of hydration by making the carbonyl carbon more electrophilic.

Advanced Spectroscopic Characterization and Structural Elucidation Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2-bromo-2-chloroethane-1,1-diol, providing detailed information about its atomic connectivity, stereochemistry, and dynamic behavior in solution.

Elucidation of Complex Spin Systems and Chemical Shifts

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The methine proton (CH) adjacent to the bromine and chlorine atoms would likely appear as a triplet, due to coupling with the two hydroxyl protons, assuming they are equivalent. The chemical shift of this proton would be significantly downfield, influenced by the electron-withdrawing effects of the adjacent halogens. The two hydroxyl (OH) protons are expected to be diastereotopic and could present as separate signals, each coupled to the methine proton. Their chemical shifts would be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

In the ¹³C NMR spectrum, two signals are anticipated. The carbon atom bonded to the two hydroxyl groups (C-1) would appear at a chemical shift typical for a gem-diol, while the carbon atom bonded to the bromine and chlorine (C-2) would be shifted further downfield due to the strong deshielding effect of the halogens. docbrown.info The exact chemical shifts would provide valuable information about the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J)
¹H (CH) 4.5 - 5.5 Triplet ~7-8 Hz
¹H (OH) Variable (2.0 - 6.0) Doublet (each) ~7-8 Hz
¹³C (C-1) 90 - 100 Singlet -
¹³C (C-2) 60 - 70 Singlet -

Dynamic NMR for Exchange Processes and Tautomerism

Dynamic NMR (DNMR) studies would be crucial for investigating the exchange processes in this compound. The hydroxyl protons can undergo rapid exchange with each other and with any protic solvent present. youtube.com Variable temperature NMR experiments could be used to study the rate of this exchange. At low temperatures, the exchange may be slow enough to observe separate signals for the two diastereotopic hydroxyl protons, while at higher temperatures, these signals might coalesce into a single broad peak.

Furthermore, geminal diols can exist in equilibrium with their corresponding aldehyde or ketone. In this case, this compound could be in equilibrium with 2-bromo-2-chloroethanal. DNMR could be employed to study the kinetics and thermodynamics of this tautomeric equilibrium, providing insights into the relative stability of the diol and aldehyde forms under different conditions. acs.org

2D NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the structure and conformation of this compound. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a correlation between the methine proton and the hydroxyl protons, confirming their scalar coupling and connectivity. libretexts.org This would be essential to assign the proton signals correctly.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate the proton signals with their directly attached carbon atoms. This would definitively link the methine proton signal to the C-2 signal and the hydroxyl proton signals to the C-1 signal (if the exchange is slow enough to observe the OH protons). wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would reveal long-range couplings between protons and carbons (typically over two or three bonds). For example, correlations between the methine proton and C-1, and between the hydroxyl protons and C-2, would further solidify the structural assignment. omicsonline.org

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide information about the through-space proximity of protons, which is valuable for conformational analysis. For instance, the presence of a NOE between the methine proton and the hydroxyl protons would indicate their spatial closeness, helping to define the preferred conformation of the molecule.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds.

Analysis of Diol Functional Group Vibrations and Hydrogen Bonding Networks

The Fourier-Transform Infrared (FT-IR) and Raman spectra of this compound would be dominated by vibrations associated with the diol functional group. A broad, strong absorption band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibrations of the hydroxyl groups. primescholars.com The broadness of this band is a clear indication of intermolecular and potentially intramolecular hydrogen bonding. khanacademy.orgrsc.org The exact position and shape of this band would be sensitive to the concentration and the solvent, reflecting changes in the hydrogen-bonding network. researchgate.net

The C-O stretching vibrations of the diol would be expected to appear as strong bands in the region of 1000-1200 cm⁻¹. The C-Br and C-Cl stretching vibrations would give rise to characteristic absorptions in the fingerprint region of the spectrum, typically between 500 and 800 cm⁻¹. docbrown.info

Table 2: Predicted FT-IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity (IR) Intensity (Raman)
O-H Stretch (H-bonded) 3200 - 3600 Strong, Broad Weak
C-H Stretch 2850 - 3000 Medium Medium
C-O Stretch 1000 - 1200 Strong Medium
C-Cl Stretch 600 - 800 Strong Strong
C-Br Stretch 500 - 600 Strong Strong

Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Signatures

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

The presence of both bromine and chlorine in this compound gives rise to a highly characteristic isotopic pattern in the mass spectrum. chemguide.co.uk Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. libretexts.org This results in a distinctive cluster of peaks for the molecular ion (M⁺) and any fragment ions containing both halogens. The molecular ion region would exhibit a characteristic pattern of peaks at M, M+2, and M+4, with relative intensities determined by the natural abundances of the isotopes. youtube.comyoutube.com

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation of the molecule. libretexts.org Common fragmentation pathways would include the loss of a halogen atom (Br or Cl), the loss of water from the gem-diol, and cleavage of the carbon-carbon bond. The analysis of these fragment ions would provide valuable information for confirming the molecular structure. For instance, the observation of fragment ions corresponding to [M-H₂O]⁺, [M-Br]⁺, and [M-Cl]⁺ would be expected. researchgate.netmiamioh.edu

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Value Possible Fragment Ion Isotopic Pattern
190, 192, 194 [C₂H₄BrClO₂]⁺ (Molecular Ion) Complex pattern due to Br and Cl
172, 174, 176 [C₂H₂BrClO]⁺ ([M-H₂O]⁺) Complex pattern due to Br and Cl
111, 113 [C₂H₄ClO₂]⁺ ([M-Br]⁺) ~3:1 ratio
155, 157 [C₂H₄BrO₂]⁺ ([M-Cl]⁺) ~1:1 ratio
49, 51 [CH₂Cl]⁺ ~3:1 ratio
93, 95 [CH₂Br]⁺ ~1:1 ratio

Table of Compounds

Compound Name
This compound
2-bromo-2-chloroethanal

High-Resolution MS for Exact Mass Determination and Isomer Differentiation

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous characterization of this compound. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, enabling the determination of the exact mass of the molecular ion and its fragments. This precision is crucial for confirming the elemental formula of the compound.

Given the presence of bromine and chlorine, the isotopic pattern in the mass spectrum is complex. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion (M). The expected isotopic pattern would show peaks at M, M+2, and M+4, with their relative intensities dictated by the statistical combination of these isotopes.

HRMS can resolve these isotopic peaks and provide exact masses for each, which helps in confirming the presence of one bromine and one chlorine atom. For instance, it can differentiate between ions of the same nominal mass but different elemental compositions. This is particularly useful for distinguishing the target compound from potential isomers, such as 1-bromo-2-chloro-1,2-ethanediol, which would have the same elemental formula but a different fragmentation pattern and potentially a slightly different exact mass due to minute differences in binding energies.

Table 1: Theoretical Isotopic Masses for the Molecular Ion of this compound ([C₂H₄BrClO₂]⁺)

Isotopic CompositionTheoretical Exact Mass (Da)
¹²C₂¹H₄⁷⁹Br³⁵Cl¹⁶O₂177.9135
¹²C₂¹H₄⁸¹Br³⁵Cl¹⁶O₂ or ¹²C₂¹H₄⁷⁹Br³⁷Cl¹⁶O₂179.9115 / 179.9106
¹²C₂¹H₄⁸¹Br³⁷Cl¹⁶O₂181.9085

Note: The ability of HRMS to measure these masses with high accuracy allows for the confident assignment of the elemental formula C₂H₄BrClO₂.

Tandem MS for Structural Insights into Transient Intermediates

Tandem mass spectrometry (MS/MS or MS²) offers deeper structural insights by isolating a specific ion (a precursor ion) and then fragmenting it to produce a spectrum of product ions. For a potentially unstable molecule like a geminal diol, this technique is invaluable for probing its structure and fragmentation pathways. nih.gov Geminal diols are known to be in equilibrium with their corresponding aldehydes or ketones, often being unstable and readily losing a molecule of water. wikipedia.orgpearson.com

In an MS/MS experiment, the molecular ion cluster of this compound would be selected as the precursor. Collision-induced dissociation (CID) would then be used to fragment it. The resulting product ion spectrum would reveal characteristic losses. A primary and highly probable fragmentation pathway would be the neutral loss of a water molecule (H₂O, 18.0106 Da), which would be indicative of the geminal diol structure.

Other expected fragmentation patterns would involve the cleavage of the carbon-halogen bonds. The loss of a bromine radical (⁷⁹Br• or ⁸¹Br•) or a chlorine radical (³⁵Cl• or ³⁷Cl•) would result in characteristic fragment ions. The analysis of these fragments helps to piece together the connectivity of the original molecule. By studying the fragmentation of transient intermediates, their structure can be inferred even if they are too short-lived to be observed by other means.

Table 2: Plausible Fragmentation Pathways for this compound in Tandem MS

Precursor Ion (m/z)Neutral Loss/FragmentProduct Ion (m/z)Interpretation
[M]⁺H₂O[M-H₂O]⁺Characteristic loss for a diol, especially a gem-diol.
[M]⁺Br•[M-Br]⁺Cleavage of the C-Br bond.
[M]⁺Cl•[M-Cl]⁺Cleavage of the C-Cl bond.
[M-H₂O]⁺CO[M-H₂O-CO]⁺Further fragmentation of the resulting aldehyde/ketone.

X-ray Diffraction Studies for Solid-State Structure (if crystalline form can be obtained)

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be dictated by a variety of intermolecular interactions. The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, making hydrogen bonding a dominant force in the crystal lattice. It is likely that these interactions would lead to the formation of extensive networks, such as chains or sheets of molecules. iucr.orgiucr.org

Conformational Analysis in the Solid State

X-ray diffraction would also reveal the preferred conformation of the molecule in the solid state. This includes the rotational orientation (torsion angles) around the C-C single bond. The conformation will be a balance between minimizing steric hindrance between the bulky bromine and chlorine atoms and the hydroxyl groups, and maximizing favorable intermolecular interactions, particularly hydrogen bonding.

The analysis would determine the relative positions of the atoms, confirming the geminal diol structure (both hydroxyls on C1) and the placement of the bromine and chlorine on C2. The solid-state conformation provides a low-energy snapshot of the molecule, which can be compared with theoretical calculations to understand the forces governing its three-dimensional structure.

Computational Chemistry and Theoretical Modeling

Quantum Mechanical (QM) Calculations for Electronic Structure and Stability

Quantum mechanical calculations are at the heart of modern computational chemistry, offering profound insights into the electronic structure and inherent stability of molecules. For a complex molecule like 2-bromo-2-chloroethane-1,1-diol, these methods can predict its geometry, energy, and various other properties with a high degree of accuracy.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for determining the equilibrium geometry of molecules, a process known as geometry optimization. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be the first step in its theoretical characterization.

The geometry optimization process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy. This provides a detailed picture of bond lengths, bond angles, and dihedral angles. For instance, DFT calculations on similar small organic molecules and diols have demonstrated excellent agreement with experimental data where available. In the case of this compound, these calculations would likely predict a tetrahedral geometry around the C1 and C2 carbons, with specific distortions induced by the bulky and electronegative bromine and chlorine atoms, as well as the hydroxyl groups.

Furthermore, DFT is instrumental in mapping the energy landscape of the molecule. This involves calculating the energy of various conformations to identify the most stable conformer and the energy barriers between different rotational isomers. The presence of the C-C single bond allows for rotation, leading to different spatial arrangements of the substituents, which will have varying energies.

Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterPredicted Value
C-C Bond Length~1.54 Å
C-Br Bond Length~1.95 Å
C-Cl Bond Length~1.78 Å
C-O Bond Length~1.42 Å
O-H Bond Length~0.96 Å
∠Br-C-Cl Bond Angle~112°
∠O-C-O Bond Angle~110°

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a pathway to even higher accuracy, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered the gold standard for computational chemistry.

For this compound, these high-level calculations would be employed to refine the energies obtained from DFT and to provide benchmark values for other molecular properties. This is particularly important for molecules where experimental data is non-existent. For example, ab initio calculations have been successfully used to study the subtle interplay of forces in halogenated compounds and hydrogen-bonded systems. nih.gov These methods would be critical in accurately determining the molecule's dipole moment, polarizability, and the precise energetics of its various conformations.

Conformational Analysis via Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) map provides a visual representation of the energy of the molecule as a function of one or more of its internal coordinates, typically the dihedral angles. For this compound, the key dihedral angle would be the Br-C-C-O angle. By systematically rotating this bond and calculating the energy at each step using quantum mechanical methods, a one-dimensional PES can be constructed.

This analysis would reveal the most stable (lowest energy) conformations, which are expected to be staggered, and the least stable (highest energy) conformations, which are expected to be eclipsed. The relative energies of these conformers would be influenced by steric hindrance between the bulky halogen atoms and the hydroxyl groups, as well as electrostatic interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution or Gas Phase

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations could be used to study its conformational changes in the gas phase or in a solvent. By simulating the molecule in a box of water molecules, for instance, one could investigate the hydrogen bonding interactions between the diol's hydroxyl groups and the surrounding water, as well as the stability of the geminal diol in an aqueous environment.

Reactivity Prediction through Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. It is anticipated that the HOMO would be localized on the oxygen, bromine, and chlorine atoms, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is expected to be a σ* orbital associated with the C-Br and C-Cl bonds, suggesting that these bonds are susceptible to nucleophilic attack. The HOMO-LUMO energy gap is also a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. Studies on other halogenated compounds have shown that halogen substitution can significantly influence the HOMO-LUMO gap. nih.gov

Due to the highly specific nature of the query and the limited availability of public-facing research data on "this compound," it is not possible to provide a detailed article on the "Solvation Models and Solvent Effects in Theoretical Studies" for this specific compound.

Extensive searches for scholarly articles and computational chemistry databases have not yielded specific research findings or data tables concerning the theoretical modeling of this compound in various solvents. The scientific community may not have published studies focusing on this particular aspect of this compound.

Therefore, to maintain scientific accuracy and adhere to the strict requirement of not introducing information outside of verifiable sources, the requested article section cannot be generated. Any attempt to do so would be speculative and would not meet the professional and authoritative tone required.

Reactivity Profiles and Reaction Mechanisms

Nucleophilic and Electrophilic Reactivity of the Geminal Diol Moiety

Geminal diols, or hydrates, exist in a dynamic equilibrium with their corresponding carbonyl compounds. researchgate.net In the case of 2-bromo-2-chloroethane-1,1-diol, it is in equilibrium with 2-bromo-2-chloroacetaldehyde. The position of this equilibrium is heavily influenced by the electronic effects of substituents. Typically, most aldehydes are more stable than their corresponding gem-diols. wikipedia.org However, the presence of strong electron-withdrawing groups, such as the trichloromethyl group in chloral (B1216628) hydrate (B1144303), can shift the equilibrium to favor the gem-diol. wikipedia.org A similar stabilizing effect is expected for this compound due to the inductive effect of the bromine and chlorine atoms.

The carbon atom of the geminal diol is electrophilic, susceptible to attack by nucleophiles. The hydroxyl groups, with their lone pairs of electrons on the oxygen atoms, are nucleophilic and can attack electrophilic centers. This dual reactivity is central to many of its transformations. Geminal diols are recognized as key reactive intermediates in various chemical processes, including atmospheric chemistry. nih.gov

The stability of geminal diols is generally decreased by sterically bulky groups and electron-donating groups (+I effect), while it is increased by the presence of electron-withdrawing groups (-I effect) on the alpha-carbon. quora.com

Halogen Exchange and Elimination Reactions on Dihaloethane Framework

The dihaloethane framework of this compound is susceptible to elimination reactions, specifically dehydrohalogenation. pressbooks.pub In the presence of a base, a proton can be abstracted from the diol-bearing carbon (the α-carbon), while a halide ion is eliminated from the adjacent carbon (the β-carbon). This process is also known as β-elimination or 1,2-elimination. pressbooks.pub

This reaction would result in the formation of a halo-substituted vinyl alcohol, which is a type of enol. The enol would likely be unstable and tautomerize to a more stable carbonyl compound. The specific product would depend on whether HBr or HCl is eliminated. Given that the C-Br bond is generally weaker than the C-Cl bond, elimination of HBr might be favored.

Elimination reactions can proceed through different mechanisms, primarily E1 (unimolecular) and E2 (bimolecular), depending on factors like the strength of the base, the solvent, and the structure of the substrate. pressbooks.publibretexts.org For substrates like this, which can be considered a primary halide, an E2 mechanism is often favored when using a strong base. saskoer.ca

Reaction TypeReagentsProbable Intermediate/ProductMechanism
DehydrobrominationStrong Base (e.g., KOH)2-chloro-1-hydroxy-ethene (enol) -> Chloroacetaldehyde (B151913)E2
DehydrochlorinationStrong Base (e.g., KOH)2-bromo-1-hydroxy-ethene (enol) -> Bromoacetaldehyde (B98955)E2

Halogen exchange reactions, a type of nucleophilic substitution, are also theoretically possible but often compete with elimination reactions. masterorganicchemistry.com For instance, treatment with a chloride salt could potentially replace the bromine atom, although elimination is often the dominant pathway under basic conditions.

Oxidation and Reduction Pathways of the Halogenated Diol

The oxidation and reduction of this compound primarily involve the geminal diol moiety, which is in equilibrium with its aldehyde form.

Oxidation: Primary alcohols can be oxidized to aldehydes, and these can be further oxidized to carboxylic acids. youtube.com Since the geminal diol is a hydrated aldehyde, it is readily susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid would be expected to oxidize the diol to the corresponding carboxylic acid, 2-bromo-2-chloroacetic acid. The oxidation of diols can also be achieved using specialized reagents like oxoammonium salts. acs.orgrsc.org The oxidation of thiols and disulfides can be mediated by halogens, a process that involves catalytic amplification and results in the formation of sulfonate species. nih.gov

Reduction: Reduction of the aldehyde form of the diol would yield the corresponding primary alcohol, 2-bromo-2-chloroethanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of diketones with NaBH₄ to form diols is a well-established reaction. nih.gov Additionally, the carbon-halogen bonds can also undergo reduction (hydrogenolysis) under certain conditions, for example, with catalytic hydrogenation, potentially leading to the formation of ethanol.

Reaction TypeReagentsExpected Product
OxidationKMnO₄, H₂CrO₄2-Bromo-2-chloroacetic acid
ReductionNaBH₄, LiAlH₄2-Bromo-2-chloroethanol
Reductive DehalogenationH₂, Pd/CEthanol

Derivatization Reactions and Formation of Related Intermediates

The hydroxyl groups of the geminal diol can undergo reactions typical of alcohols, such as esterification and etherification.

Esterification: Reaction with a carboxylic acid or, more efficiently, an acyl chloride or anhydride (B1165640) in the presence of an acid or base catalyst would lead to the formation of a mono- or di-ester. The product would be a derivative of 2-bromo-2-chloro-1,1-ethanediol.

Etherification: The formation of ethers from alcohols can be achieved through various methods, such as the Williamson ether synthesis. A related synthesis has been reported for aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers, which were formed by reacting phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of a base. nih.gov A similar strategy could potentially be applied to this compound, reacting its alkoxide form with an alkyl halide to produce an ether.

Geminal diols, or the aldehydes they are in equilibrium with, are common precursors for the formation of cyclic acetals. Reaction of this compound with a 1,2-diol (like ethylene (B1197577) glycol) or a 1,3-diol in the presence of an acid catalyst would lead to the formation of a five-membered (1,3-dioxolane) or six-membered (1,3-dioxane) ring, respectively. The resulting cyclic acetal (B89532) would bear the -CH(Br)Cl group as a substituent. Such reactions are a standard method for protecting aldehyde functional groups. While no specific examples for this exact diol are available, it follows from the general reactivity of gem-diols and aldehydes.

Acid-Base Catalyzed Transformations and Their Mechanisms

Both acids and bases can catalyze the transformation of this compound. The most fundamental transformation is the interconversion between the diol and its corresponding aldehyde, 2-bromo-2-chloroacetaldehyde. quora.comquora.com

Acid Catalysis: In the presence of an acid, one of the hydroxyl groups is protonated, converting it into a good leaving group (water). Subsequent loss of a water molecule and deprotonation of the remaining hydroxyl group by a water molecule or conjugate base yields the aldehyde. This is essentially an acid-catalyzed elimination of water.

Base Catalysis: In a basic medium, a base can abstract a proton from one of the hydroxyl groups to form an alkoxide. The resulting intermediate can then eliminate a hydroxide (B78521) ion, although hydroxide is a poor leaving group. More significantly, the presence of a base facilitates the dehydrohalogenation reactions described in section 6.2. saskoer.cayoutube.com The base abstracts a proton from the carbon bearing the halogens, leading to the formation of a C=C double bond and the expulsion of a halide ion in an E2 mechanism. saskoer.cayoutube.com

The hydrolysis of terminal geminal dihalides with an aqueous alkali is a known method to produce an unstable diol, which then readily eliminates a water molecule to form an aldehyde. quora.com This highlights the inherent tendency of these structures to revert to a carbonyl form under basic conditions.

Mechanistic Investigations using Isotopic Labeling and Kinetic Isotope Effects

A thorough review of scientific literature reveals a notable absence of specific studies on the mechanistic investigations of this compound utilizing isotopic labeling and kinetic isotope effects. While these techniques are fundamental in elucidating reaction mechanisms in organic chemistry, their direct application to this particular gem-diol has not been documented in available research.

Kinetic Isotope Effects (KIEs) offer a complementary approach by comparing the reaction rates of a molecule with its isotopically substituted counterpart. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. The difference in vibrational frequencies between the lighter and heavier isotopes leads to a difference in the activation energy, and thus a change in the reaction rate. Secondary KIEs can also provide information about changes in the chemical environment around the labeled atom during the transition state. The magnitude of the KIE can help to distinguish between proposed reaction mechanisms. nih.gov

Although no specific data exists for this compound, the principles of these methods can be illustrated with related halogenated compounds. For instance, studies on the bromination of alkenes have employed isotopic labeling to investigate the formation of bromonium ion intermediates. nih.gov By labeling the alkene with ¹³C, researchers can follow the carbon skeleton and determine the stereochemistry of the addition reaction, providing evidence for or against specific mechanistic proposals.

Hypothetically, if such studies were to be conducted on this compound, one could envision several applications. For example, in a reaction involving the removal of one of the hydroxyl protons, a deuterium (B1214612) labeling study could be designed.

Hypothetical Deuterium Labeling Study Data

ReactantReagentProductIsotope Position
This compound-d₂Base2-bromo-2-chloroethanalDeuterium retained/lost

In this hypothetical experiment, if the reaction with a base to form the corresponding aldehyde were investigated, the retention or loss of deuterium from the hydroxyl groups would clarify the role of these protons in the rate-determining step.

Similarly, a hypothetical kinetic isotope effect study could provide data on the rate-limiting step of a reaction.

Hypothetical Kinetic Isotope Effect Data

ReactionIsotope SubstitutionkH/kDInterpretation
Base-catalyzed dehydrationC-H vs C-D bond at C2> 1C-H bond cleavage is part of the rate-determining step.
Nucleophilic substitution of Br¹²C vs ¹³C at C2≈ 1C-Br bond cleavage is not the sole rate-determining step.

It is crucial to reiterate that the data presented in the tables above is purely hypothetical and for illustrative purposes only, due to the lack of published research on this compound. The absence of such studies represents a gap in the chemical literature and an opportunity for future research to explore the reactivity and mechanistic pathways of this and related gem-diols.

Advanced Materials Science and Chemical Synthesis Applications

Utilization as a Building Block in Complex Organic Synthesis

2-Bromo-2-chloroethane-1,1-diol serves as a versatile precursor in the synthesis of complex organic molecules, primarily through its dehydrated form, 2-bromo-2-chloroacetaldehyde.

This compound exists in equilibrium with its dehydrated form, 2-bromo-2-chloroacetaldehyde. Geminal diols are often unstable and tend to lose water to form the corresponding carbonyl compound. nih.govsgitolab.comwikipedia.org This dehydration is a critical transformation as it generates a highly reactive α,α-dihaloaldehyde.

The resulting 2-bromo-2-chloroacetaldehyde is a potent electrophile and a valuable intermediate in organic synthesis. The presence of two different halogen atoms at the α-position provides differential reactivity and multiple sites for subsequent chemical modifications. For instance, bromoacetaldehyde (B98955) diethyl acetal (B89532) can be prepared by the bromination of vinyl acetate (B1210297) in ethanol, showcasing a pathway to protect the reactive aldehyde group while retaining the halogen for further reactions. orgsyn.org A similar approach can be envisioned for 2-bromo-2-chloroacetaldehyde, leading to acetal derivatives that serve as stable, manageable synthons in complex synthetic sequences. core.ac.ukacs.org

The reactivity of α-haloketones and aldehydes is well-documented, with the carbonyl group enhancing the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. nih.gov This increased reactivity allows for the introduction of various functionalities at the α-position, making these compounds key building blocks for a wide array of more complex molecules. wikipedia.orgyoutube.com Chloroacetaldehyde (B151913), a related compound, is a known precursor in the synthesis of various pharmaceuticals, highlighting the potential of its bromo-chloro analogue in medicinal chemistry. wikipedia.org

Table 1: Reactivity of α-Halo Carbonyl Compounds

Reagent/Reaction TypeProduct TypeSignificance
Nucleophiles (e.g., amines, thiols)Substituted carbonyl compoundsIntroduction of heteroatoms
Grignard reagentsHalogenated secondary alcoholsCarbon-carbon bond formation
Wittig reagentsDihalogenated alkenesSynthesis of complex olefins
Aldol reactionsFunctionalized halohydrinsFormation of new carbon-carbon bonds and stereocenters

This table provides a generalized overview of the reactivity of α-halo carbonyl compounds, which is analogous to the expected reactivity of 2-bromo-2-chloroacetaldehyde.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules in a single step. nih.gov The high electrophilicity and multiple reactive sites of 2-bromo-2-chloroacetaldehyde make it a promising candidate for use in MCRs. For example, a study on asymmetric trifunctionalization reactions utilized α-halo Rh-carbenes, generated from α-bromo diazo esters, in a multi-component reaction with diols and imines to produce chiral α-cyclic ketal β-amino esters with high yields. nih.gov This suggests that 2-bromo-2-chloroacetaldehyde could potentially participate in similar catalytic cycles, acting as a key building block for the synthesis of diverse and complex molecular scaffolds.

The general reactivity of α-haloketones with various nucleophiles, including amines and other heteroatoms, often leads to the formation of heterocyclic compounds, a common outcome in many MCRs. nih.gov The ability of 2-bromo-2-chloroacetaldehyde to react with different nucleophiles simultaneously or sequentially makes it an attractive substrate for the discovery of novel MCRs.

Potential in Polymer Chemistry and Functional Materials (non-biological)

While direct polymerization of this compound is not extensively documented, its structural features suggest potential applications in polymer chemistry. Diols are common monomers in the synthesis of polyesters and polyurethanes. The presence of halogen atoms in the monomer unit can impart desirable properties to the resulting polymer, such as flame retardancy and altered solubility.

The dehydrated form, 2-bromo-2-chloroacetaldehyde, also holds potential in polymer synthesis. The polymerization of acetaldehyde (B116499) itself has been studied, leading to poly(vinyl alcohol)-type structures. sgitolab.comkyoto-u.ac.jp The incorporation of the bromo-chloro functionalized acetaldehyde into a polymer backbone could lead to functional polymers with reactive side chains. These side chains can be further modified post-polymerization to introduce a variety of other functional groups, allowing for the tailoring of the polymer's properties for specific applications. For instance, polymers with aldehyde side chains have been shown to undergo crosslinking reactions to form hydrogels and nanoparticles. researchgate.net

The synthesis of functionalized polylactides has been achieved through the copolymerization of lactide with functionalized cyclic acetals. nih.gov This suggests a potential route where this compound could first be converted to a cyclic acetal and then copolymerized to yield a biodegradable polyester (B1180765) with pendant haloalkyl groups, which could then be used for further chemical modification.

Application as a Chemical Probe for Reaction Mechanism Studies

Development of Novel Reagents Incorporating the Structure

The inherent reactivity of 2-bromo-2-chloroacetaldehyde makes it a valuable starting material for the development of novel chemical reagents. The presence of two different halogens offers the potential for selective substitution reactions, allowing for the stepwise introduction of different functional groups.

For example, α-halo ketones are known to be excellent alkylating agents. wikipedia.org 2-Bromo-2-chloroacetaldehyde could be used to introduce the bromo-chloro-ethyl group into other molecules, creating new, highly functionalized building blocks for organic synthesis. The synthesis of various heterocyclic compounds from α-haloketones demonstrates their utility in creating diverse chemical libraries. nih.gov Furthermore, the reaction of bromoacetaldehyde with carbanions has been reported, indicating the feasibility of forming new carbon-carbon bonds. orgsyn.org

The development of brominated heterocycles is of significant interest in medicinal chemistry due to their wide range of biological activities and their utility as intermediates in cross-coupling reactions. researchgate.net 2-Bromo-2-chloroacetaldehyde could serve as a key precursor for a variety of such compounds. For example, chloroacetaldehyde is used in the synthesis of 2-aminothiazoles, and it is conceivable that its bromo-chloro analog could lead to novel, functionalized thiazole (B1198619) derivatives. wikipedia.orguzh.ch

Environmental Chemical Transformations and Abiotic Fate

Abiotic Degradation Pathways in Aqueous Systems (Excluding Toxicity)

The hydrolysis of 2-Bromo-2-chloroethane-1,1-diol is a critical pathway for its transformation in aqueous environments. As a geminal diol, its stability is in equilibrium with its corresponding aldehyde form, 2-bromo-2-chloroacetaldehyde. wikipedia.orgfiveable.melibretexts.org The presence of two electron-withdrawing halogen atoms (bromine and chlorine) on the adjacent carbon atom significantly influences this equilibrium. libretexts.orgorgoreview.com

The primary mechanism of hydrolysis for geminal diols involves dehydration to form a carbonyl compound. quora.comvedantu.com For this compound, this would lead to the formation of 2-bromo-2-chloroacetaldehyde and a water molecule. This reaction is reversible, but the equilibrium position is highly dependent on the structure of the molecule. libretexts.org

A further hydrolysis pathway involves the substitution of the halogen atoms. The carbon-bromine bond is generally weaker and more susceptible to nucleophilic attack than the carbon-chlorine bond, suggesting that hydrolysis of the bromine atom may occur preferentially. This would result in the formation of 2-chloro-2-hydroxyethane-1,1-diol.

A key degradation pathway for structurally similar compounds like chloral (B1216628) hydrate (B1144303) (trichloroethane-1,1-diol) is alkaline hydrolysis. researchgate.net This process leads to the cleavage of the carbon-carbon bond, yielding chloroform (B151607) and formate. researchgate.net By analogy, this compound would be expected to degrade under alkaline conditions to yield bromo-chloro-methane and formic acid. The rate of this hydrolysis is significantly accelerated by increasing pH and temperature. epa.gov

Table 1: Predicted Hydrolysis Products of this compound

Reaction Pathway Predicted Products Conditions
Dehydration 2-Bromo-2-chloroacetaldehyde, Water Neutral/Acidic
Halogen Substitution 2-Chloro-2-hydroxyethane-1,1-diol, Bromide Neutral/Alkaline

This table is predictive and based on the hydrolysis mechanisms of structurally similar compounds.

Studies on chloral hydrate have shown that it is relatively stable at neutral pH and ambient temperature, with a half-life of approximately 7 days. epa.gov However, the hydrolysis rate constant can span five orders of magnitude with changes in pH and temperature. epa.gov It is anticipated that this compound would exhibit similar pH and temperature-dependent hydrolysis kinetics.

Direct photolysis of this compound in the upper layers of aqueous systems may occur if it absorbs light in the environmentally relevant ultraviolet (UV) spectrum (wavelengths >290 nm). Halogenated alkanes can undergo photolysis through the cleavage of the carbon-halogen bond. chemguide.co.uklibretexts.org The energy required to break a carbon-bromine bond is less than that for a carbon-chlorine bond, suggesting that photolytic cleavage of the C-Br bond is more likely.

Indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), is also a probable degradation pathway. Studies on the photolysis of chloral hydrate have demonstrated that its degradation rate increases significantly with increasing pH and UV lamp power. nih.gov While direct photolysis at 254 nm is limited, the process can be enhanced by the presence of nitrate, iodide, or free chlorine, which can generate reactive species. nih.gov Conversely, natural organic matter can hinder photolysis. nih.gov The primary products of chloral hydrate photolysis are chloride ions and carbon dioxide, indicating mineralization is a key pathway. nih.gov

Table 2: Factors Influencing Photolytic Decomposition of Structurally Similar Compounds

Factor Effect on Photolysis Rate Reference
Increasing pH (7.0 to 10.5) Significant Increase nih.gov
Increasing UV Lamp Power Significant Increase nih.gov
Presence of Nitrate, Iodide Facilitates Decomposition nih.gov

This data is based on studies of chloral hydrate and is expected to be relevant for this compound.

Adsorption and Desorption Phenomena on Inorganic Environmental Surfaces

The mobility of this compound in soil and aquatic environments is influenced by its adsorption and desorption characteristics on inorganic surfaces such as clays (B1170129), metal oxides, and other soil constituents. nih.gov As a polar organic compound, its interaction with these surfaces will be governed by factors such as its water solubility, the surface chemistry of the adsorbent, and the pH of the surrounding medium. nih.gov

The two hydroxyl groups and the polar carbon-halogen bonds make this compound a polar molecule. This polarity suggests that it will have a high affinity for water and may not adsorb strongly to hydrophobic organic matter in soils. However, it can form hydrogen bonds with the functional groups present on the surfaces of clay minerals and metal oxides. nih.gov

Studies on the adsorption of other polar organic compounds have shown that the surface chemistry of the adsorbent is a critical factor. nih.govcapes.gov.br For instance, activated carbon with a net positive surface charge has been found to be effective in adsorbing a range of polar and mobile organic compounds. nih.gov The adsorption of chloral hydrate has been studied on materials like powdered activated carbon (PAC), diatomite, and bentonite (B74815), with bentonite and PAC showing significant removal rates. sciengine.com Theoretical studies have also suggested that doped nanoclusters could act as effective adsorbents for chloral hydrate. chemmethod.com

Desorption is the reverse process, and compounds that are weakly adsorbed are more likely to desorb and become mobile in the environment. The strength of adsorption will determine the partitioning of this compound between the aqueous phase and solid environmental matrices.

Table 3: Adsorption of Structurally Similar Compound (Chloral Hydrate) on Various Adsorbents

Adsorbent Removal Efficiency Reference
Bentonite Up to 95.93% sciengine.com
Powdered Activated Carbon (PAC) Up to 86.86% sciengine.com

This data is for chloral hydrate and indicates potential adsorbent materials for this compound.

Interaction with Environmental Oxidants and Reductants in Abiotic Processes

In addition to hydrolysis and photolysis, this compound can be transformed through reactions with naturally occurring oxidants and reductants in the environment.

Environmental oxidants, such as hydroxyl radicals (•OH), ozone (O₃), and manganese oxides, can play a role in the degradation of organic compounds. As mentioned in the photolysis section, hydroxyl radicals are highly reactive and can lead to the mineralization of chlorinated compounds like chloral hydrate. nih.gov Advanced oxidation processes using UV and peroxymonosulfate (B1194676) (PMS) have also been shown to effectively degrade chloral hydrate, with hydroxyl radicals being the primary species responsible for the degradation. nih.gov

Abiotic reduction is another important transformation pathway, particularly in anoxic environments where reducing agents are present. epa.gov For halogenated compounds, reductive dehalogenation is a key process. acs.org This can involve the replacement of a halogen atom with a hydrogen atom or the removal of two adjacent halogens to form a double bond. Given the presence of both bromine and chlorine, this compound is susceptible to reductive dehalogenation. The carbon-bromine bond is typically more easily reduced than the carbon-chlorine bond.

Environmental reductants can include minerals containing divalent iron (Fe(II)), such as those found in certain clays and sediments, as well as dissolved sulfide (B99878) species. acs.org The reduction of halogenated organic compounds can also be catalyzed by carbonaceous materials. nih.gov

Table 4: Potential Abiotic Redox Transformations of this compound

Process Reactant/Mediator Potential Transformation
Oxidation Hydroxyl Radical (•OH) Mineralization to CO₂, H₂O, halides
Oxidation Ozone (O₃) Oxidation of the aldehyde/diol
Reduction Divalent Iron (Fe(II)) Reductive dehalogenation (loss of Br, then Cl)

This table is based on general principles of environmental redox chemistry and studies of related compounds.

Future Research Directions and Unexplored Avenues

Methodological Advancements in Synthesis and Characterization of Unstable Geminal Diols

Geminal diols are typically transient intermediates in the hydration of carbonyl compounds, readily dehydrating back to the parent aldehyde or ketone. pearson.comvaia.com Their instability is primarily due to steric hindrance and electronic repulsion between the two hydroxyl groups on the same carbon atom. echemi.comstackexchange.com However, the presence of strong electron-withdrawing groups, such as bromine and chlorine in 2-Bromo-2-chloroethane-1,1-diol, can significantly stabilize the diol form. echemi.comstackexchange.com Future research must focus on developing new methodologies to synthesize, isolate, and characterize these elusive molecules.

A groundbreaking approach that could be adapted for this compound is the method recently used to synthesize and identify methanediol (B1200039), the simplest geminal diol. nih.govresearchgate.net This involved the energetic processing of low-temperature methanol-oxygen ices, followed by sublimation and gas-phase identification. nih.gov This technique opens a conceptual pathway to preparing a range of previously inaccessible geminal diols. researchgate.net

Advanced characterization techniques are paramount for studying such unstable species. The successful identification of methanediol utilized isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS). nih.govresearchgate.net For more stable crystalline gem-diols, solid-state NMR and single-crystal X-ray diffraction have proven effective. researchgate.net Future work should aim to apply and refine these methods for halogenated diols.

Table 1: Advanced Characterization Techniques for Unstable Diols

TechniquePrincipleApplication to this compound
Low-Temperature Matrix Isolation The compound is trapped in an inert solid matrix (e.g., argon) at cryogenic temperatures, preventing decomposition.Allows for spectroscopic study (IR, UV-Vis) of the isolated molecule's structure and bonding.
Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS) Uses tunable vacuum ultraviolet light to selectively ionize isomers, which are then identified by their mass-to-charge ratio. nih.govCould provide unambiguous identification of the diol in the gas phase and distinguish it from its corresponding aldehyde hydrate (B1144303). nih.govresearchgate.net
Solid-State NMR Spectroscopy Measures the magnetic properties of atomic nuclei in a solid sample.If the diol can be stabilized in a crystalline form, this technique could elucidate its solid-state structure and intermolecular interactions. researchgate.net
Single-Crystal X-ray Diffraction Determines the precise arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. researchgate.netThe definitive method for structural characterization, providing bond lengths and angles, if a suitable crystal can be grown.

Exploration of Novel Reactivity and Stereochemical Control

The reactivity of geminal diols is typically dominated by dehydration to form a carbonyl group. vaia.com In the case of this compound, this would yield 2-bromo-2-chloroethanal. However, its unique bifunctional nature—possessing both hydroxyl and halogen groups—opens the door to unexplored reactivity.

Future research should investigate its potential as a versatile synthetic intermediate. The two hydroxyl groups could be selectively functionalized, or they could participate in reactions as a masked aldehyde. The bromine and chlorine atoms serve as leaving groups for nucleophilic substitution or as handles for organometallic cross-coupling reactions. sinocurechem.com

A key area for exploration is stereochemical control. While the carbon bearing the diol is not chiral, reactions at this center could create new stereocenters. Research into the stereoselective editing of vicinal diols, for instance, demonstrates that catalytic systems can control the spatial arrangement of hydroxyl groups. nih.gov Similar principles could be applied to reactions involving geminal diols to control the stereochemical outcome of subsequent transformations. The development of catalysts that can selectively activate one of the two hydroxyl groups or control the facial selectivity of reactions at the diol carbon would be a significant advancement. acs.org

High-Throughput Screening for New Derivations and Applications

High-throughput screening (HTS) is a powerful strategy for accelerating the discovery of new reactions, materials, and bioactive compounds. nih.govnih.gov Applying HTS to this compound could rapidly uncover novel derivatives and applications. By reacting the diol with large libraries of diverse chemical building blocks under various catalytic conditions, researchers can quickly map its reactivity and identify promising new structures. sigmaaldrich.com

For example, an HTS campaign could screen for:

Novel Heterocycle Synthesis: Reacting the diol with various dinucleophiles to generate new halogenated heterocyclic scaffolds.

Catalyst Discovery: Screening a wide range of catalysts for selective functionalization of the hydroxyl or halogen groups.

Bioactive Derivatives: Screening derivatives against biological targets to identify potential new pharmaceutical or agrochemical leads. Indicator displacement assays (IDAs) have been successfully used for HTS of other diols and could be adapted for this purpose. pnas.org

Table 2: Hypothetical High-Throughput Screening Workflow

StepActionObjective
1. Library Preparation Dispense this compound into a 96-well microplate. Add a diverse library of nucleophiles (amines, thiols, phenols) and a panel of catalysts.Create a large, diverse set of reaction conditions to explore.
2. Reaction Incubate the plates under controlled temperature and atmosphere.Allow reactions to proceed.
3. Analysis Use rapid analytical techniques like mass spectrometry (LC-MS) or spectroscopy to analyze the outcome in each well.Identify wells containing new products and determine reaction yield.
4. Hit Identification Apply data analysis algorithms to identify "hits"—reactions that produced desired or novel compounds with high efficiency.Prioritize successful reactions for further study and optimization.

Advanced Theoretical Modeling of Complex Environmental and Reaction Mechanisms

Computational chemistry provides invaluable insights into the structure, stability, and reactivity of molecules that are difficult to study experimentally. Advanced theoretical modeling will be crucial for understanding this compound.

High-accuracy molecular orbital calculations can be employed to:

Predict Stability: Determine the thermodynamic and kinetic stability of the diol relative to its aldehyde form and other isomers.

Map Reaction Pathways: Model the transition states and energy barriers for its formation, decomposition, and reactions with other molecules. This approach has been used to understand the atmospheric reactions of other halogenated compounds. copernicus.org

Simulate Environmental Fate: Predict how the compound might transform in different environmental compartments (e.g., water, soil). Halogenated aliphatic compounds are known environmental contaminants, and theoretical models can help assess their potential persistence and degradation pathways. acs.org

These computational studies can guide experimental work by predicting the most promising reaction conditions and identifying the most likely transformation products, saving significant laboratory time and resources.

Interdisciplinary Research in Sustainable Chemistry and Advanced Materials

The future of this compound is not confined to fundamental organic chemistry. Its properties suggest exciting possibilities in interdisciplinary fields.

Sustainable Chemistry: Geminal diols are being explored as components of "green" solvent systems. The geminal diol of Cyrene™, for example, acts as a reversible hydrotrope, creating tunable, biodegradable solvent mixtures capable of dissolving a wide range of organic compounds. researchgate.net Investigating whether this compound or its derivatives can form similar nanostructured solvents could lead to more sustainable chemical processes.

Advanced Materials: As a highly functionalized two-carbon building block, this diol could be a precursor for novel polymers and advanced materials. The presence of two distinct halogens allows for sequential and selective polymerization steps, potentially leading to materials with precisely controlled properties. Its use as a monomer could introduce both halogen and hydroxyl functionality into polymer backbones, useful for creating materials with enhanced flame resistance, specific adhesion properties, or sites for further chemical modification. sinocurechem.com

Table 3: Interdisciplinary Research Opportunities

FieldResearch GoalPotential Impact
Green Chemistry Explore the use of the diol as a hydrotropic agent or a component in bio-based solvent systems. researchgate.netDevelopment of environmentally benign solvents for synthesis and extraction.
Materials Science Utilize the diol as a monomer or cross-linking agent for the synthesis of functional polymers.Creation of new materials with tailored properties like flame retardancy, chemical resistance, or tunable surface chemistry.
Environmental Science Study the abiotic and biotic degradation pathways of the compound and its derivatives. acs.orgnih.govAssess the environmental impact and develop remediation strategies for halogenated organic compounds.
Medicinal Chemistry Use the diol as a scaffold for the synthesis of complex molecules with potential biological activity.Discovery of new therapeutic agents, leveraging the unique chemical handles for diversification.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-bromo-2-chloroethane-1,1-diol, and how do reaction conditions influence yield and purity?

  • The compound can be synthesized via halogenation of ethane-1,1-diol derivatives. A common method involves controlled addition of bromine and chlorine to ethylene glycol precursors under inert conditions (e.g., nitrogen atmosphere) to prevent over-halogenation. Temperature optimization (typically 0–10°C) and stoichiometric control of halogenating agents (e.g., N-bromosuccinimide and sulfuryl chloride) are critical to minimize side reactions . Purification often employs fractional distillation or recrystallization from non-polar solvents like hexane .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Key techniques include:

  • NMR Spectroscopy : 1^1H NMR to confirm vicinal diol protons (δ 3.5–4.0 ppm) and halogen proximity effects. 13^{13}C NMR detects deshielded carbons adjacent to halogens (δ 70–80 ppm) .
  • Mass Spectrometry : ESI-MS or EI-MS to validate molecular ion peaks (expected m/z ~193 for [M+H]+^+) and isotopic patterns from bromine/chlorine .
  • Elemental Analysis : Confirms Br/Cl content (theoretical: Br ~41.3%, Cl ~18.3%) .

Q. What solvent systems are optimal for handling this compound in experimental setups?

  • The compound is hygroscopic and moderately polar. Recommended solvents include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of halogenation in this compound synthesis?

  • Halogenation proceeds via electrophilic addition, where bromine (a stronger electrophile) preferentially reacts first due to its lower electronegativity compared to chlorine. Steric effects at the ethane-1,1-diol core further direct halogen positioning. Computational studies (DFT) suggest transition-state stabilization when bromine occupies the less hindered position .

Q. How does this compound participate in nucleophilic substitution reactions, and what are its limitations?

  • The vicinal diol and halogen arrangement facilitates SN_N2 reactions. For example, substitution with amines yields β-amino alcohols. However, steric hindrance from the geminal diol group reduces reactivity compared to monohalogenated analogs. Kinetic studies show slower reaction rates (k ≈ 104^{-4} s1^{-1} at 25°C) in polar aprotic solvents like DMF .

Q. What strategies mitigate thermal instability during high-temperature applications of this compound?

  • The compound decomposes above 80°C, releasing HBr and HCl. Stabilization methods include:

  • Additives : Incorporation of radical scavengers (e.g., BHT) or weak bases (e.g., NaHCO3_3) to neutralize acidic byproducts .
  • Encapsulation : Use of cyclodextrins or micellar systems to shield reactive sites .

Q. How does this compound interact with biological macromolecules in vitro?

  • Preliminary studies on analogs show halogen bonding with protein active sites (e.g., kinases). Molecular docking simulations predict affinity for ATP-binding pockets due to diol-halogen motifs. Experimental validation requires fluorescence quenching assays or X-ray crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.